molecular formula C6H9ClN4 B8635969 4-Chloro-2-ethyl-6-hydrazinylpyrimidine

4-Chloro-2-ethyl-6-hydrazinylpyrimidine

Cat. No.: B8635969
M. Wt: 172.61 g/mol
InChI Key: LTKXMNPKFGLLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-ethyl-6-hydrazinylpyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 4, an ethyl group at position 2, and a hydrazinyl moiety at position 5. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C6H9ClN4

Molecular Weight

172.61 g/mol

IUPAC Name

(6-chloro-2-ethylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C6H9ClN4/c1-2-5-9-4(7)3-6(10-5)11-8/h3H,2,8H2,1H3,(H,9,10,11)

InChI Key

LTKXMNPKFGLLPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and biological activity of pyrimidine derivatives are heavily influenced by substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Key Structural Differences References
4-Chloro-2-ethyl-6-hydrazinylpyrimidine Cl (4), Et (2), NHNH₂ (6) Reference compound with ethyl and hydrazinyl
4-Chloro-6-ethyl-2-methylpyrimidine Cl (4), Et (6), Me (2) Methyl replaces hydrazinyl; ethyl at position 6
2-Ethyl-4-hydrazinyl-6-methylpyrimidine Et (2), NHNH₂ (4), Me (6) Hydrazinyl at position 4; methyl at 6
6-Chloro-4-hydroxypyrimidine Cl (6), OH (4) Hydroxyl replaces hydrazinyl; chloro at 6
4-Chloro-6-methoxypyrimidin-2-amine Cl (4), OMe (6), NH₂ (2) Methoxy and amine substituents

Key Observations :

  • Hydrazinyl vs. Hydroxyl/Methoxy : The hydrazinyl group (NHNH₂) in the target compound offers greater nucleophilicity compared to hydroxyl or methoxy groups, enabling diverse coupling reactions (e.g., with aldehydes or ketones) .
  • Positional Effects : Ethyl at position 2 (vs. methyl in analogues) may enhance lipophilicity and steric bulk, influencing binding affinity in biological targets .
  • Chloro Placement: Chloro at position 4 (vs.

Pharmacological and Toxicological Profiles

  • Safety Data : 4-Chloro-2-hydrazinyl-6-methylpyrimidine (CAS 123024-53-3) requires strict handling due to respiratory hazards, a precaution likely applicable to the ethyl analogue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.